molecular formula C14H9BrN2 B1269312 2-(4-Bromophenyl)quinoxaline CAS No. 5021-45-4

2-(4-Bromophenyl)quinoxaline

Cat. No. B1269312
CAS RN: 5021-45-4
M. Wt: 285.14 g/mol
InChI Key: FXKZRBJBUFVFNR-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)quinoxaline” is a chemical compound with the molecular formula C14H9BrN2. Its molecular mass is 285.14 .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)quinoxaline” consists of a quinoxaline core with a bromophenyl group attached at the 2-position . The average mass of the molecule is 285.139 Da, and the monoisotopic mass is 283.994904 Da .


Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)quinoxaline” is a powder with a melting point of 133-138 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 408.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 72.6±0.3 cm3, and a molar volume of 191.5±3.0 cm3 .

Safety And Hazards

“2-(4-Bromophenyl)quinoxaline” is classified as Acute Tox. 4 Oral, Aquatic Chronic 4, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(4-bromophenyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKZRBJBUFVFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354022
Record name 2-(4-bromophenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)quinoxaline

CAS RN

5021-45-4
Record name 2-(4-Bromophenyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5021-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromophenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)quinoxaline
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Synthesis routes and methods

Procedure details

Ten grams (36 mmol) of 2,4′-dibromo acetophenone and 4.0 g (37 mmol) of 1,2-phenylenediamine were refluxed under heating among 20 milliliter of ethanol for 3.5 hours. After completion of the reaction, resultant crystals were separated with filtration, washed with ethanol, thereby obtaining 4.2 g of 2-(4-bromo-phenyl)-quinoxaline (yield: 41%).
Quantity
36 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-(4-Bromophenyl)quinoxaline?

A1: 2-(4-Bromophenyl)quinoxaline is an organic compound composed of a quinoxaline ring system linked to a bromophenyl substituent. The molecule exhibits a nearly planar structure. This planarity is evidenced by the small root mean square deviation of 0.0285 Å between the benzene and quinoxaline rings and their dihedral angle of 2.1°. []

Q2: How is 2-(4-Bromophenyl)quinoxaline utilized in organic synthesis?

A2: 2-(4-Bromophenyl)quinoxaline serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed Sonogashira cross-coupling reactions. [] This reaction enables the formation of a carbon-carbon bond between the bromine-bearing carbon of the molecule and the terminal carbon of various alkynes. This reaction is particularly useful for generating alkyne-substituted quinoxaline derivatives, which hold promise as potential therapeutic agents due to the diverse biological activities exhibited by the quinoxaline core. []

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